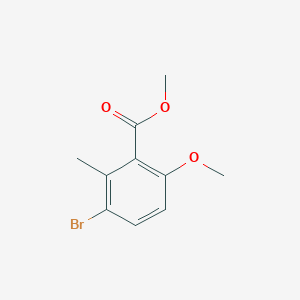

Methyl 3-bromo-6-methoxy-2-methylbenzoate

Beschreibung

Methyl 3-bromo-6-methoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 273.10 g/mol. The ester moiety enhances lipophilicity, while the bromine atom offers a reactive site for further derivatization .

Eigenschaften

Molekularformel |

C10H11BrO3 |

|---|---|

Molekulargewicht |

259.10 g/mol |

IUPAC-Name |

methyl 3-bromo-6-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |

InChI-Schlüssel |

HNTZRAGCPVSMHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1C(=O)OC)OC)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of methyl 3-bromo-6-methoxy-2-methylbenzoate typically involves the bromination of methyl 6-methoxy-2-methylbenzoate or related precursors via electrophilic aromatic substitution. The methoxy and methyl groups direct bromination regioselectively to the 3-position on the aromatic ring.

Bromination of 5-Methoxy-2-methylbenzoic Acid Derivatives

One common approach is brominating 5-methoxy-2-methylbenzoic acid or its methyl ester derivative under controlled conditions to introduce the bromine atom at the 3-position. This method employs bromine sources such as molecular bromine (Br2) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.

- Reaction conditions : Typically, the reaction is performed at low to moderate temperatures (0–25°C) to control regioselectivity and minimize polybromination.

- Catalysts or additives : Sometimes Lewis acids or radical initiators are used to enhance bromination efficiency.

Example Synthesis from Methyl 3-bromo-2-methylbenzoate Precursors

According to a preparation example involving methyl 3-bromo-2-methylbenzoate, palladium-catalyzed coupling reactions are utilized to functionalize the brominated aromatic ring further. Although this example is for a closely related compound, it demonstrates the synthetic versatility of brominated methyl benzoates.

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-bromo-2-methylbenzoate |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium acetate, cesium fluoride, or sodium carbonate |

| Solvent | 1,4-Dioxane with water |

| Temperature | 85–110°C |

| Reaction time | 16–29 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | 77–92% |

This method highlights the preparation of brominated methyl benzoates as intermediates for further synthetic elaboration.

Detailed Research Outcomes and Data Tables

Bromination Reaction Parameters and Yields

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination of methyl 5-methoxy-2-methylbenzoate | Br2 or NBS, solvent (DCM or acetic acid), 0–25°C | Methyl 3-bromo-6-methoxy-2-methylbenzoate, high regioselectivity | Control of temperature critical to avoid polybromination |

| Palladium-catalyzed coupling | Pd(PPh3)4 or Pd(dppf)Cl2, base (CsF, KOAc), 1,4-dioxane, 85–110°C, inert atmosphere | Functionalized bromobenzoate derivatives, 77–92% yield | Enables further synthetic transformations |

Example NMR Data for Brominated Methyl Benzoate (from research)

- ^1H NMR (400 MHz, CDCl3): Aromatic protons appear as doublets and triplets consistent with substitution pattern; methoxy (-OCH3) singlet around 3.8 ppm; methyl (-CH3) singlet near 2.2 ppm.

Summary of Preparation Routes

| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic bromination of methyl 5-methoxy-2-methylbenzoate | Br2 or NBS, DCM, 0–25°C | Direct, regioselective bromination | Requires careful temperature control to avoid overbromination |

| Palladium-catalyzed coupling of methyl 3-bromo-2-methylbenzoate | Pd catalysts, bases, dioxane, inert atmosphere, elevated temperature | High yield, versatile for further functionalization | Longer reaction times, requires inert atmosphere |

| Demethylation with boron tribromide (related step) | BBr3 in DCM, 0°C | Converts methoxy to hydroxy derivative | Not direct synthesis of target compound |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).

Oxidation: Conversion of methoxy to hydroxyl groups.

Reduction: Conversion of ester to alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application

Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.

Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.

Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below compares Methyl 3-bromo-6-methoxy-2-methylbenzoate with structurally related compounds, highlighting differences in substituents, molecular weight, and reactivity:

Spectral and Analytical Data

- NMR Spectroscopy: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) exhibits characteristic ¹H NMR signals at δ 2.35 (s, 3H, CH₃), 6.80 (d, 1H, aromatic), and 7.25 (d, 1H, aromatic), with the amino group resonating as a broad singlet .

- LC-MS : The fluorinated analog 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid shows a molecular ion peak at m/z 232.9 [M+H]⁺, confirming successful Suzuki coupling .

Physicochemical Properties

- Solubility : Methoxy and hydroxy groups significantly impact solubility. Methyl 4-bromo-2-hydroxy-6-methylbenzoate is more water-soluble than its methoxy counterpart due to hydrogen bonding .

Biologische Aktivität

Methyl 3-bromo-6-methoxy-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Methyl 3-bromo-6-methoxy-2-methylbenzoate is characterized by the presence of a bromine atom and a methoxy group on the aromatic ring, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to various pharmacological effects.

Mechanisms of Biological Activity

The biological activity of methyl 3-bromo-6-methoxy-2-methylbenzoate can be attributed to several mechanisms:

Research Findings and Case Studies

Several studies have explored the biological activities of methyl 3-bromo-6-methoxy-2-methylbenzoate and related compounds:

- Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of various brominated benzoates, revealing that methyl 3-bromo-6-methoxy-2-methylbenzoate exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus .

- Anti-inflammatory Potential : In vitro assays demonstrated that derivatives with similar structures could inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential for anti-inflammatory applications.

- Mechanistic Insights : A detailed mechanistic study highlighted that the compound's interaction with bacterial ribosomes could lead to impaired protein synthesis, thus providing insights into its antimicrobial properties .

Comparative Analysis

To better understand the unique properties of methyl 3-bromo-6-methoxy-2-methylbenzoate, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Methyl 3-bromo-4-methoxy-2-methylbenzoate | Bromine at C3, methoxy at C4 | Antimicrobial and anticancer properties |

| Methyl 2-bromo-3-hydroxy-6-methylbenzoate | Hydroxyl group at C3 | Anti-inflammatory effects |

| Methyl 2-benzoyl-4-(3,4-dimethoxyphenyl) | Multiple methoxy groups | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.